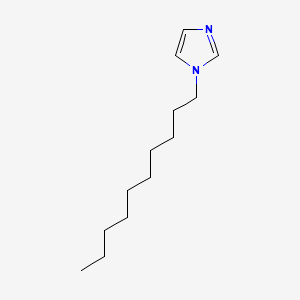

1-Decyl-1H-imidazole

Description

Properties

IUPAC Name |

1-decylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPIOVUNFZBCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187176 | |

| Record name | N-Decylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33529-02-1 | |

| Record name | 1-Decylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33529-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Decylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Decylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-decyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data for 1-Decyl-1H-imidazole: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decyl-1H-imidazole (CAS: 33529-02-1, Molecular Formula: C₁₃H₂₄N₂) is a heterocyclic organic compound featuring a ten-carbon alkyl chain attached to an imidazole ring.[1][2][3][4] Its amphiphilic nature makes it a valuable precursor in the synthesis of ionic liquids, surfactants, and functional materials.[1] Accurate characterization is paramount for ensuring purity and predicting reactivity in these applications. This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). The focus is not merely on data presentation but on the rationale behind spectral interpretation, offering a self-validating framework for researchers.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For this compound, it allows for the precise mapping of the proton and carbon environments, confirming the connectivity of the imidazole head and the decyl tail.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a quantitative count and qualitative description of the different proton environments in the molecule. The spectrum is logically divided into an aromatic region (imidazole ring protons) and an aliphatic region (decyl chain protons).

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (d₆-DMSO). The choice of solvent is critical; CDCl₃ is standard, but d₆-DMSO can be useful for avoiding overlapping solvent residual peaks.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene protons in the long alkyl chain.

-

Acquisition Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Integrate all signals and reference the spectrum to the TMS peak.

The following table summarizes the expected proton NMR signals for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.41 | Singlet | 1H | H-2 (imidazole ring) |

| ~7.00 | Singlet | 1H | H-4 (imidazole ring) |

| ~6.86 | Singlet | 1H | H-5 (imidazole ring) |

| ~3.87 | Triplet | 2H | N-CH₂ -(CH₂)₈CH₃ |

| ~1.72 | Quintet (Pentet) | 2H | N-CH₂-CH₂ -(CH₂)₇CH₃ |

| ~1.20 | Broad Multiplet | 14H | N-(CH₂)₂-(CH₂ )₇-CH₃ |

| ~0.83 | Triplet | 3H | N-(CH₂)₉-CH₃ |

Data adapted from a representative spectrum of 1-decyloimidazole.[5]

-

Imidazole Protons (δ 6.8-7.5): The three protons on the imidazole ring appear as distinct singlets in the downfield region due to the aromatic nature of the heterocycle. The H-2 proton, positioned between two nitrogen atoms, is the most deshielded and appears furthest downfield (~7.41 ppm). The H-4 and H-5 protons appear at slightly higher fields (~7.00 and ~6.86 ppm). Their singlet nature is due to the negligible three-bond coupling across the heteroatoms in this ring system.[5]

-

N-Methylene Protons (δ ~3.87): The two protons on the carbon directly attached to the imidazole nitrogen (N-CH₂) are significantly deshielded by the adjacent electronegative nitrogen atom. They appear as a clean triplet because they are coupled only to the two protons of the adjacent methylene group in the chain (J ≈ 7-8 Hz).[5]

-

Alkyl Chain Protons (δ 0.8-1.8): The remaining protons of the decyl chain appear in the upfield aliphatic region. The terminal methyl group (CH₃) protons are the most shielded, appearing as a triplet at ~0.83 ppm due to coupling with the adjacent methylene group. The bulk of the methylene groups (-(CH₂)₇-) are in very similar chemical environments, causing their signals to overlap into a broad multiplet centered around ~1.20 ppm. The methylene group beta to the nitrogen (~1.72 ppm) is slightly deshielded relative to the rest of the chain and appears as a quintet (or pentet) due to coupling with the two adjacent methylene groups.[5]

Caption: Correlation of ¹H NMR chemical shifts with molecular positions.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon skeleton.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg in 0.6 mL solvent) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) spectrometer, tuning the probe to the ¹³C frequency (e.g., ~100 MHz for a 400 MHz instrument).

-

Acquisition Parameters: Employ a proton-decoupled pulse sequence to ensure that each carbon signal appears as a sharp singlet. This simplifies the spectrum immensely. A longer acquisition time and a larger number of scans (e.g., 256-1024) are typically required compared to ¹H NMR.

The following table presents typical ¹³C NMR chemical shifts, based on data for structurally similar N-alkylimidazoles.

| Chemical Shift (δ) ppm | Assignment |

| ~136.1 | C-2 (imidazole ring) |

| ~128.9 | C-4 (imidazole ring) |

| ~121.2 | C-5 (imidazole ring) |

| ~49.2 | C H₂-N (C1') |

| ~31.8 | C H₂-(CH₂)₇-CH₃ (C8') |

| ~29.4 | Alkyl Chain Carbons (C3'-C7') |

| ~29.0 | Alkyl Chain Carbons (C3'-C7') |

| ~26.4 | C H₂-CH₂-N (C2') |

| ~22.6 | C H₂-CH₃ (C9') |

| ~14.1 | -C H₃ (C10') |

Note: Data is extrapolated from known values for N-alkyl imidazoles and may vary slightly based on solvent and experimental conditions.[6][7]

-

Imidazole Carbons (δ 120-137): The three carbons of the imidazole ring are found in the aromatic region. Similar to its attached proton, the C-2 carbon is the most downfield due to its position between two nitrogen atoms.

-

Alkyl Chain Carbons (δ 14-50): The C1' carbon, directly bonded to the nitrogen, is the most downfield of the aliphatic signals (~49.2 ppm). The terminal methyl carbon (C10') is the most upfield signal at ~14.1 ppm. The other methylene carbons of the decyl chain appear in the δ 22-32 ppm range, often with significant signal overlap.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Collection: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3150 | Medium-Weak | C-H Stretch | Imidazole Ring (=C-H) |

| 2955 - 2965 | Strong | Asymmetric C-H Stretch | Alkyl CH₃ |

| 2920 - 2930 | Strong | Asymmetric C-H Stretch | Alkyl CH₂ |

| 2850 - 2860 | Strong | Symmetric C-H Stretch | Alkyl CH₂ & CH₃ |

| ~1500 | Medium | C=N Stretch | Imidazole Ring |

| ~1465 | Medium | C=C Stretch / CH₂ Bend | Imidazole Ring / Alkyl Chain |

| ~1100 | Medium | C-N Stretch | Imidazole Ring |

Note: These are characteristic absorption ranges. The exact peak positions can be influenced by the molecular environment.[8][9]

The FT-IR spectrum of this compound is dominated by absorptions from the alkyl chain.

-

C-H Stretching Region (2800-3200 cm⁻¹): The most prominent features are the strong, sharp peaks just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups in the decyl tail. Weaker absorptions above 3000 cm⁻¹ are indicative of the C-H stretching from the aromatic imidazole ring.

-

Fingerprint Region (< 1600 cm⁻¹): This region contains vibrations characteristic of the imidazole ring, including C=N and C=C stretching modes. A key C-N stretching vibration can also be found. The CH₂ scissoring/bending vibration from the alkyl chain typically appears around 1465 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Structure

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

-

Ionization Method: Electron Ionization (EI) is a common and effective method for this type of molecule. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Instrumentation: Introduce a dilute solution of the sample into a mass spectrometer (e.g., a Gas Chromatography-Mass Spectrometry or GC-MS system). The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

| m/z | Proposed Identity | Notes |

| 208 | [C₁₃H₂₄N₂]⁺ | Molecular Ion ([M]⁺) |

| 193 | [M - CH₃]⁺ | Loss of a methyl group |

| 82 | [C₄H₆N₂]⁺ | Imidazole ring with methylene group |

| 81 | [C₄H₅N₂]⁺ | Imidazolyl-methyl cation (base peak) |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation |

The molecular ion peak ([M]⁺) for this compound will appear at an m/z of 208, confirming its molecular formula.[2] Under EI conditions, a characteristic fragmentation pathway involves cleavage of the bond beta to the imidazole nitrogen. This is a highly favored pathway as it results in a stable, resonance-stabilized imidazolyl-methyl cation at m/z 81 , which is often the base peak (the most abundant ion) in the spectrum. Other fragments arise from the sequential loss of alkyl radicals from the decyl chain.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating spectroscopic profile for this compound. The NMR data precisely map the carbon-hydrogen framework, FT-IR confirms the presence of the required functional groups (imidazole and alkyl), and MS verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive dataset serves as an essential reference for researchers, ensuring material identity and purity in applications ranging from synthetic chemistry to drug development.

References

-

PubChem. this compound-2-methanol. National Center for Biotechnology Information. Available at: [Link]

-

Turlej, A. et al. 1-decyloimidazole spectrum performed using 1 H Neutron Magnetic Resonance (1 H-NMR). ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. this compound: Properties, Applications, and Synthesis. Available at: [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

-

SIELC Technologies. 1-Decyl-2-methyl-1H-imidazole. Available at: [Link]

-

PubChem. 1-Decylimidazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. FT-IR spectra of [A] native 1 decyl 3 methyl imidazolium chloride. Available at: [Link]

-

PubChem. 1-Dodecylimidazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. FT-IR spectra of: (a) Imidazole. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Decylimidazole | C13H24N2 | CID 93164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 1-Decyl-1H-imidazole in Organic Solvents

Abstract

Introduction to 1-Decyl-1H-imidazole and its Physicochemical Profile

This compound, also known as 1-decylimidazole, is an organic compound featuring a polar imidazole head group and a nonpolar ten-carbon alkyl chain.[2] This amphiphilic structure is central to its solubility characteristics and its utility in a variety of chemical contexts.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂ | [2] |

| Molecular Weight | 208.34 g/mol | [2] |

| IUPAC Name | 1-decylimidazole | [2] |

| CAS Number | 33529-02-1 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 172-173 °C at 25 Torr | [3] |

| Density (predicted) | 0.91 ± 0.1 g/cm³ | [3] |

| pKa (predicted) | 7.09 ± 0.10 | [3] |

The imidazole ring, with its two nitrogen atoms, can participate in hydrogen bonding, both as a hydrogen bond donor (the N-H proton in the tautomeric form) and, more significantly, as a hydrogen bond acceptor (the lone pair of electrons on the other nitrogen). The long decyl chain, however, imparts significant nonpolar character to the molecule, driving its solubility in less polar environments. The interplay between this polar head and nonpolar tail governs its miscibility with a given organic solvent.

Theoretical Framework for Solubility Prediction

Predicting solubility is a complex task governed by the principle of "like dissolves like," which in chemical terms refers to the similarity of intermolecular forces between the solute and the solvent.[4] For a molecule like this compound, a combination of dispersion forces, dipole-dipole interactions, and hydrogen bonding will influence its solubility. A powerful tool for quantifying these interactions is the Hansen Solubility Parameters (HSP) framework.[5][6]

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance suggests higher solubility.[7]

While the specific experimentally determined HSP values for this compound are not readily published, they can be estimated using group contribution methods or software packages like HSPiP.[5] Studies on similar 1-alkyl-3-methylimidazolium ionic liquids have demonstrated the utility of HSP in predicting their miscibility with organic solvents.[8]

Another advanced predictive model is the Conductor-like Screening Model for Real Solvents (COSMO-RS). This method uses quantum chemical calculations to predict thermodynamic properties, including solubility, from the molecular structure alone.[9][10] COSMO-RS has shown considerable success in predicting the solubility of complex organic molecules in various solvents.[11]

Qualitative Solubility Profile of this compound

Based on its amphiphilic nature, a qualitative solubility profile for this compound can be inferred:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are likely to be good solvents. Their polarity can interact with the imidazole head, while their organic nature accommodates the decyl tail.

-

Moderate to High Solubility in Alcohols: Short-chain alcohols like methanol, ethanol, and isopropanol should be effective solvents due to their ability to engage in hydrogen bonding with the imidazole ring and their hydrocarbon character that solvates the alkyl chain. The solubility is expected to decrease as the alkyl chain of the alcohol increases.[12]

-

Moderate Solubility in Ethers and Ketones: Solvents such as Tetrahydrofuran (THF), Diethyl ether, and Acetone are expected to be reasonably good solvents.

-

Lower Solubility in Nonpolar Solvents: Hydrocarbon solvents like hexane, heptane, and toluene are likely to be poorer solvents. While the decyl tail has a strong affinity for these solvents, the polar imidazole head will be poorly solvated, limiting overall solubility.

A study on the physical properties of a series of 1-n-alkylimidazoles, including chain lengths up to tetradecyl (C14), indicated that these compounds have viscosities and densities comparable to common organic solvents.[13] This suggests good miscibility with a range of solvents, which is a prerequisite for high solubility.

Experimental Determination of Solubility

For applications requiring precise concentrations, experimental determination of solubility is indispensable. The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a solvent.

Protocol: Shake-Flask Method for Determining the Solubility of this compound

Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the undissolved solute settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. To avoid aspirating any solid particles, it is advisable to use a syringe filter.

-

Quantification:

-

Gravimetric Method (for non-volatile solvents): Accurately weigh a known volume of the saturated solution. Evaporate the solvent under reduced pressure or a gentle stream of inert gas. The weight of the remaining this compound can then be determined.

-

Spectroscopic/Chromatographic Method: Dilute the aliquot of the saturated solution with a known volume of the fresh solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical technique (e.g., UV-Vis, HPLC, GC) to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of most liquids in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the intermolecular forces in both the solute and the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A good solvent will have a polarity that can effectively solvate both the polar imidazole head and the nonpolar decyl tail.

-

Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.

-

pH (in protic solvents): In protic solvents, particularly those that are acidic or basic, the imidazole ring can be protonated or deprotonated, which would significantly alter its polarity and, consequently, its solubility.

Visualization of Molecular Interactions and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Molecular interactions governing the solubility of this compound.

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. While a comprehensive database of its solubility in all common organic solvents is not yet established, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility. By considering the amphiphilic nature of the molecule and leveraging theoretical tools like Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. For applications demanding high precision, the detailed experimental protocol provided herein offers a reliable method for obtaining accurate solubility data. As the applications of this compound continue to expand, a deeper understanding of its solution behavior will be paramount for innovation.

References

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 33529-02-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. mdpi.com [mdpi.com]

- 8. zenodo.org [zenodo.org]

- 9. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. srdata.nist.gov [srdata.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. [PDF] Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Decyl-1H-imidazole

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-Decyl-1H-imidazole. As a key intermediate in the synthesis of ionic liquids, surfactants, and corrosion inhibitors, unambiguous structural confirmation and purity assessment are paramount. This document, intended for researchers, chemists, and drug development professionals, offers a detailed exploration of the theoretical principles governing the spectrum, a field-proven experimental protocol for data acquisition, and an in-depth interpretation of the spectral data. By explaining the causality behind chemical shifts, coupling constants, and integration, this guide serves as an authoritative resource for the characterization of N-alkylated imidazoles.

Introduction: The Significance of this compound

This compound is a versatile organic compound featuring a polar imidazole head and a nonpolar ten-carbon alkyl tail. This amphipathic structure makes it a valuable precursor for a wide range of applications. Most notably, it is a foundational building block for imidazolium-based ionic liquids, a class of compounds studied extensively for their potential as "green" solvents and electrolytes.[1][2] The length of the N-alkyl chain, in this case, decyl, is a critical parameter that influences the physicochemical properties, such as viscosity and antimicrobial activity, of the final product.

Given its role as a synthetic intermediate, rigorous quality control is essential. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. It provides a rapid, non-destructive, and highly informative method to confirm the molecular structure, verify the successful N-alkylation at the N-1 position, and assess sample purity. This guide delves into the nuances of its ¹H NMR spectrum to empower scientists in their research and development endeavors.

Theoretical Principles & Spectral Prediction

The ¹H NMR spectrum of this compound can be logically deconstructed by considering its two primary structural motifs: the aromatic imidazole ring and the aliphatic decyl chain.

The Imidazole Ring Protons (H-2, H-4, H-5)

The imidazole ring contains three distinct protons. Their chemical shifts are highly sensitive to the electronic environment and the substitution on the nitrogen atoms.[3]

-

H-2 Proton: The proton at the C-2 position is positioned between two electronegative nitrogen atoms. This placement results in significant deshielding, causing its signal to appear furthest downfield, typically as a sharp singlet.[4] In N-substituted imidazoles, this signal is a key diagnostic marker.

-

H-4 and H-5 Protons: The attachment of the decyl group at the N-1 position breaks the symmetry of the imidazole ring that exists in its unsubstituted form.[5] Consequently, the H-4 and H-5 protons are no longer chemically equivalent and will resonate as two distinct signals. Their exact positions are influenced by the electronic effects of the N-1 substituent, but they consistently appear upfield relative to the H-2 proton. In many common NMR solvents like CDCl₃ or DMSO-d₆, they appear as sharp singlets due to negligible coupling with each other.

The Decyl Chain Protons

The decyl chain provides a classic example of how chemical shifts change with distance from an electron-withdrawing group—in this case, the imidazole ring.[6]

-

N-CH₂- (H-1'): The methylene group directly attached to the N-1 of the imidazole ring (H-1') is the most deshielded of all the alkyl protons. It experiences the direct electron-withdrawing effect of the aromatic ring. This signal is expected to be a triplet, as it is coupled to the adjacent methylene group (H-2').

-

-CH₂-CH₂-N (H-2'): The second methylene group (H-2') is less deshielded than H-1'. Its signal is expected to appear as a quintet (or pentet) due to coupling with the two protons on H-1' and the two protons on H-3'.

-

Bulk Methylene Groups ((CH₂)₇, H-3' to H-9'): The protons on the central seven methylene units of the decyl chain are shielded from the influence of the imidazole ring. They have very similar chemical environments and therefore overlap, producing a large, complex multiplet in the typical aliphatic region of the spectrum (approx. 1.2-1.4 ppm).[7]

-

Terminal Methyl Group (-CH₃, H-10'): The terminal methyl group is the most shielded set of protons in the molecule. It appears furthest upfield as a characteristic triplet, split by the adjacent methylene group (H-9').[8]

Visualization of Structure and Workflow

To fully understand the spectral assignments, it is crucial to visualize the molecular structure and the analytical workflow.

Caption: Standard workflow for ¹H NMR analysis.

Experimental Protocol for ¹H NMR Analysis

The acquisition of a high-quality, reproducible spectrum is predicated on a meticulous experimental approach. The following protocol is a self-validating system designed for robust results.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation and purity analysis.

Materials:

-

This compound sample

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pipettes and glassware

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard proton probe.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. The deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals. [9]TMS serves as the internal standard, defining the 0 ppm reference point.

-

Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve sharp, well-resolved peaks and is typically an automated process on modern spectrometers.

-

-

Data Acquisition:

-

Set the following acquisition parameters (typical for a 400 MHz instrument):

-

Spectral Width: ~16 ppm

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16 (adjust based on sample concentration)

-

Temperature: 298 K (25 °C)

-

-

Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Detailed Spectral Interpretation

Analysis of the processed spectrum allows for the unambiguous assignment of each signal to the corresponding protons in the molecule. The following data is based on literature reports for this compound. [10] Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H-2 | ~7.41 | Singlet (s) | 1H | Located between two N atoms; most deshielded aromatic proton. |

| H-5 / H-4 | ~7.00 | Singlet (s) | 1H | Imidazole ring proton, upfield from H-2. |

| H-4 / H-5 | ~6.86 | Singlet (s) | 1H | Imidazole ring proton, distinct from its counterpart due to N-1 substitution. |

| H-1' (N-CH₂ -) | ~3.87 | Triplet (t) | 2H | Methylene group directly attached to the electron-withdrawing imidazole ring. |

| H-2' (-CH₂ -CH₂-N) | ~1.72 | Quintet (p) | 2H | Methylene group adjacent to H-1'; shifted downfield relative to the bulk chain. |

| H-3' to H-9' (-(CH₂ )₇-) | ~1.20 | Multiplet (m) | 14H | Overlapping signals from the central aliphatic portion of the decyl chain. |

| H-10' (-CH₃ ) | ~0.83 | Triplet (t) | 3H | Terminal methyl group; most shielded protons in the molecule. |

Analysis of Causality:

-

Imidazole Region (6.8-7.5 ppm): The presence of three distinct singlets, each integrating to one proton, is definitive proof of a monosubstituted imidazole ring where the substituent is at a nitrogen position. The downfield shift of the H-2 proton (~7.41 ppm) is a direct consequence of the strong deshielding effect from the two adjacent nitrogen atoms. [11]* Alkyl-Aromatic Interface (1.7-3.9 ppm): The triplet at ~3.87 ppm is characteristic of a methylene group attached to a nitrogen atom of an aromatic heterocycle. Its integration to 2H confirms this assignment. The quintet at ~1.72 ppm is perfectly consistent with the H-2' methylene group, being split by the two H-1' protons and the two H-3' protons (n+1 rule, 4+1=5).

-

Aliphatic Region (0.8-1.3 ppm): The large multiplet integrating to 14H at ~1.20 ppm represents the seven chemically similar methylene groups in the core of the decyl chain. [12]The triplet at ~0.83 ppm, integrating to 3H, is the unmistakable signal for the terminal methyl group of a long alkyl chain, shielded from any electron-withdrawing groups. [7]

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that enables its complete and unambiguous structural verification. Each key feature of the molecule, from the three distinct protons on the imidazole ring to the graduated chemical shifts along the decyl chain, gives rise to a predictable and interpretable set of signals. The combination of chemical shift, integration, and signal multiplicity forms a self-validating triad of evidence confirming the molecular structure. This technical guide has provided the theoretical foundation, a practical experimental workflow, and a detailed analysis to empower scientists to confidently utilize ¹H NMR for the characterization of this compound and related N-alkyl heterocyclic compounds.

References

- Vertex AI Search. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDks9qNNdcivFkj8zFtVPAEWOicZiddpF4RIgMsKMZ4WfCkBHk2f8v9hM8PvW40sQECwQ6bhOoIG6BabBk84pLF88drfOTxdrA_5SZOVTQO9YHrpu1nXZISyC6InsGTiFsZ9PU5t17m0gZXI3oboCvHiB6J0AyLsF_TLEpgz23pRFWJ5YrPv6d39YK9wTo80pGNTyxGki12jPcXbPRdXYgGJvTdSp3wqmT24DwlFMYcn2MKs-3eMadf0Enrw==]

- Vertex AI Search. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmeDp4AQuuLOTLzUQPNyUvtyNE1D0N2ezYvj43RRV85QBkvgxVuFjMsbXT-D6gMmHObtC_P6jQ5q5pqeIppxIT9q08e3Z-rlKLewvRYvU8hjhYR-to046W8XO56RmzRsMGRkjLUDe610z3EalEEY34-Xr5]

- New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG2yjPsp1MMJUbpzSp--Q3vW8V4cNwlR9J88Z8QVTNX0_7oGIK7YqaY_277jw1W2m-pVrwEPrSjht7hMC-lwrd7w1IbmqLSVgaegVGXdP-ugssOA3kZcyxAsTeubskotijvPvNb2G_hAu0h0Wv8D3DwnCFysWqLjHUdw==]

- ResearchGate. (n.d.). 1-decyloimidazole spectrum performed using 1 H Neutron Magnetic... [Download Scientific Diagram]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7RMcCsEwO5SJOcZiET2G_gcNp8fvaAiBmIJttHW3hREUMhQCEVyz9O3R_MmieciddeXLN6oFc5EcLrX4UzF3aF1EuuoST9MCqeFTCz5l-dUQyIqcmn0GGXPx0LiCt0wKFIsQofOP_EgwdXwYswvq80XHYD93NKJtpIvsrUcekT-6Mi2_Qhy1YvX4xYy2_QcHcLjrR9ppEehrvvQjFZYRZErm5WmrrUJSxup3VKQjIES2cCPAcdP3KfTR0CMPlSzEfRQ==]

- Prof. Dr. H.-H. Limbach. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFims9VUZ0V2D-3uLQ1KRzudQK7R-NPvv1ugdnzupH_DaIQ3CCCd2X_QlpdTSPYnRNHuQnylMSuSBy8YxhAPlYwFOL6MC81pv4A9IQV-PwLNHj_yvr1IL2wYSDUk55J77mU3ugl8pS7FiW0Dm0CcjI=]

- TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEV7Z_PDemlFt-fN3sAJYVsjMVbVbEJccMSvwijRz1gOgv9xevMw6gA_YgdrOBdUpoLb-PdS1OGq9huh2XOpqP-UZufmVdnW9T27wZRUTUwsQemH5vXNoKWG-3D6Ot1ba5C5E1JahZ46srkCu8qHSI5CvqhBWvX5L0fqMGhS7OAf1Flb1qfu7n]

- Vertex AI Search. (n.d.). Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErmS796diA8LgxQkYpMIpJC7B-inDkTs94WD5h53lfnF8siV2Ck52fENSYJMKPngeGUc3aBZDhEcRCSaxzcWKBrzSek1n8BwIAv5WFSiFSMfMh3_dmi2fDSZnHsnlVwMouI07KkAWqVBHKCBbjMwyBM_1oEDaPFDtVWosr]

- Vertex AI Search. (n.d.). Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEswZc03mmDAWPCvLb8s476BY2wYaWCkILUDsGoiUIwtYAjva1kNroq6Iymmdj5fFHcyxxwH6YnaxpzQbj_JX5WSI0Sf7f2PJTvRwXMErjCZGcV207bc7CKpjWzp22rQFev9Hk5V_oKZDMEQDFyx4Fchar8BPQQANRoMJvkKuCIOFwF-8jyVF9vMFg_52zdcuc_zJBOiCCFresXWZyviBdtoT_bfkLxMej-6JQpS0IiSeD_8hSIXbmPDt-8fItS-6dlAc=]

- ResearchGate. (n.d.). (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. [URL: https://vertexaisearch.cloud.google.

- Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7nuYbK0WIJ-rEPejE_j0XL6kHUptLFF9TtWf3jeL63riUQ2sDUl0MSIigCXnrIvsjO7aAThKauv_hjdS8acrYkykMnlvul6U1VOeCO9ve6GyIqzzOgqBVq8TRsBap1_UceGi-V-GevPsZzpcefTI7oN868eT4nTvOTPn498OehCgKaAXNvPvgkmsLbe6B6ZKgiqs9nGo9rLQMlvzofQ==]

- ResearchGate. (n.d.). The signals position of H2, H4, and H5 protons of the imidazole ring.... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1bEgR0yuThz7asajc3ZhqkEBP_3jtIeDyEKPbzPpcr481YILL4KHj-ahdy_GSpVPbl4GJhiFZnHUpWBS2fNoszfYjFE-Wj2L-eD2FYUb9h-8lNTwqYUomEFx4kzGOMqGcregLyU2MAsAdUm3CZUV9y-M7PwdWtlNxiakcjcXf2CehoiWO2dog9iZYIXuR02wdF7zxFcJpd_8SU4wpJwWVEwkgPyH5V79PjojcI2Bks1Iggfrb9u5bi5fq3Zc2wlXTXGxR0VM=]

- Vertex AI Search. (2023). Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHI79qiyp5jQOIa0XCqInEboiDjHmIQ2AwyW6m0gGNiqUxZjrkiawGY_0WnoW_sXQcRAsiDn6AfVtD-yCpYHv9wGrluBqYEDYWt-NOqz0EzhS_w25_j9QwBS6OZXAN7BZqlNcp]

- ResearchGate. (2025). Peculiarities of NMR 1H and 13C Spectra of Alkyl Groups in Functionalized Linear Alkanes of the General Formula CH3(CH2)mY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEegAFsuN2AK_g4h292jHiYnA1ih7x2JSIS6buwr9Ol-Opof4m4SXnnKrR2bTaCUdFj149VMelTCg1G2lKGyQO2gKWH4U8b1SUvMpNCmBwDj1FaSZqIMM7bo-xveL3lGzlA5ion1UBMGEFCV4znCHFolgRwa-a1bEHuDPZ0hOirpBbKftm-KYWqxFNc5omtegeVsn8f_rIKUCRJ6bv5c9TPAfBKpf-bijXnKaj1OgX3YGmKp2J3-Yxlg2EFNNKYjSB-M7X1mRAJrbkKGx910ThWilVy2Y5YMgUQ0owh37Ednd7GbvrGgX0=]

- OpenOChem Learn. (n.d.). Alkanes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbm80gb_EH_2mfxHHpLW5ivg65VHYC9BMFAsI8iHAq-Ejp5DV7Y59hD8u1IpGDEY_uYhmC7WMMwO1creAh41L8hKp3dxNqY_bj2eQW7ZbU501_vZyPHIHo7wY_6CxvAAbxtV72jgAPh4jN0oaEAmj8WI5glrP7R4RvmK1pBho=]

- Re3data.org. (2023). Spectral Database for Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFidTwFcpVV7_0xzzfT3CKFPvopM3Jcq5-bLgr6wPEdanK4EwzpRJD3nP0fbvTNH3HFNIJC7B2l-ko4p3lGfaaSzyyzuQI4fQvRkcMTaqbXaGeycCiHV5Jl6YnpyJfs_lvOdoFsl5N4z-wd]

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJgQ8Aq21z0DeKZgIAONY-KM72a6uUb1xdZ4kIluuFBySKfe5agQRZqTxmkPx3zlZvuVOYrCFMU8IBRnsdhwTkeIVcGV-vSlzeNVcDCiHec4j5z_KoSM3VYWB22K8IiRL6SEWlP-vxF5B_uvob77uWTg==]

- Bioregistry. (n.d.). Spectral Database for Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcopx7APcqOw-9ew2LjP-ZlyKriiZD-DOwKzAH6pFpID8q7QxyWQVlljUNqB8IMqUUge9D01iFRePRwhtoBTjoDP2wetT-c0sl3YBBiBB1oFdddHL4wQ==]

- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSaKIzP9hYBUyItuAYiKbN0T6G_nI_UyLA_ZvVeiIo5mC8ibXCNOu21520lNAxJEDok1jJoeY0KQhXICvbsvUvYEFPVSllGw9OQR_90HGuYu_GjP6iCYESb20mf1-7vlHwfZaZZw4zghvq_WY=]

- ResearchGate. (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsSS1PphGXB7fcEGzYYrcoW6emrf9korB1ioQw2XERsRxpeFoHg_5oDIV5a6oBvTuMUqEAfsxXithcKB5xPSamJiuadJ_VO8dlR0CHKaY3sHcYC_A09tVj0REh2oCjN1wjLgoU0DlsSWs5l9XzXFiDlHV3SQBawLm_jW0sKVt1wwxIBAatW3Ty__Qe3nvIqgJkrNvCF_U04yBFgDVbFiKhTKNz4iC_gfkNpXaOHkxVyxnonYIds5XjCnt6nQ==]

- PubMed Central. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoChp2TD3944HcDHjr9dSJSEiX8U9vxrb9KYvrsTI8aLYtCKvI1RPMJhc5usMyL5rBHuHbL10Ki3Bb_cNohINveFoYLOZxX8ku322v2uyRqtL09R_jC85r1eOBFpvokvXhK1EQbQkCc4tsJZg=]

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWCOkfY4VYZ9HUU5w2AO801xyuQlLwcRo91f5Pu4zYzS-L0nqGD3hgtN2vK9OZOfIOpbFTMmMi1rJL3bvYio_dGG8DgFpAH8oAdN38SQZFAJFE1jLKxOVfXjSAO1Jsg1ExMA1GOuoZFOA25A_i2Z617WzZ]

- PubChem. (n.d.). 1-Decyl-2-methyl-1H-imidazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3pZqK0EEklGzZ2o0HzidK8h_FuHPY5M-YDdWbWLQI3a4bsaYF23hLDxFvzYQ-lLc4aWObJnC-NxraiAOwAjgwigY4GRPVfObJVhC85zeXOALO_hJcTuGDV3XLUniUtRLoyTJwMV3YlN5IZq8jjjxV7q6OD632P5VYc0UV1Z_ZTUaN]

- Benchchem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-2sOlN3WN0mxhLJihWMry8zrwo5Ha5Mk-OHvHVEGzpMB3xk2xq9n-oZpUYFQ_D2qVCYwztw-C2mj-MGHbmJVICzgMLvbhwXzOqUezCGv7RZeYSv-PkJEBoGUqJi7bDyIYz-51pFARWlswP8hJhUU-PvYikwWiPk13oNHkGvFV8PpwsqUibr9Q2b_Ea-kKthOtQZPQF0b7Uir-uKs6subZfksmWoMmL_a5Ft51ndI=]

- ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYmNWUXvZAs0lnIHX-ws9Gn-r5VRsowYUf1nwpGQS3i5sxIGjdUUVMW26ALqklIoos98V04UOeFPh_Gv6RUaEzQ59zUS-X7OcCT8WVkwk4_3mXIGrWmtP_Ob7BJ8qMPz6qrA_uJmKMFC7KVmrSPCm2hFd1Y5s7R91R1XzKGbPqgyIRF5TJl2jOESTSaJWDKyjtI005WGrMDXge5QARLHukr0bW6ZJcX8lw8YTn1e__gEq0W0zu6A==]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF74agd4IiHa00W5MJRiRTd3gWcjC9N_LX5tV_njzjas0TgQpy21Cy8sN3we72j6RycIXgG5jo_1I6QHIpbbZXbpUKsDqhuowSU9CVG0Ys3wZd3xtGFIZCOomEPl_4mGWxmZF6ggYZ1-tiMIK40b3NJhe2kE_Frv6eIxBwmcSAfAQNI8L88FuNQcPoafzCD6Q==]

- The Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXfCP0ch816HG5zG4IBlXT1gtY0johh0Bs1Ik9z7YHmM-JawsqCUYR4F-KvgZzORwzYoXIkfTYOpViV7k2f5kLz28OSeTXoZCm5p2qSMQ8CLFEW2cLEjDehTt78Ot7IOVTsX9E50eKUCo7zSeP0HqHCzfvjsP3Rz8=]

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXr2ZbfPH-JdQqI4EqnBz2RTLaG-qK72rfqWEl3NRFls-26kwijjTvH7TMqjNztG03zIQJNDkH8tc-tSCnLe-Tw-5zwaBsZYAvgn9FK5l1mPNGRfS8su6BChru9_5TU-MR93SRjwc6qboq49yVeUDAaOWrVRgVUiIx7sFU-WR2VnQ102L_Js8i8WpmSxxbDA182Ws=]

- Oregon State University. (n.d.). 1H NMR Chemical Shift. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLD3sZaHUJ_Nzu7wsD06Mvm0Tv7E4htZ-Q49cX3Nyq_R_yTxSo2njDBINQX5veshq5pmayT75Cl5HYiWFobjPQChA5iHL_KDbauPGiq-nK1ClA3aTg5Bi2h1ngOSgkY3zMUfqqPN1ZVgCwIfh_ffTyl8OqAmn5Y6-cnE76_yLGZtjhJc7FDQS87R8=]

- Інститут металофізики. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqmlzaYDsSFRrnTPnHZjRNf1HKeow94r4UVOD8YVF4sH2gEVg4JELdFogf2yit-z-HEIwiIvgvlx0uTcm-q37pmIcvAyVEAjSZXCg1Sc7qllkvW9xii699xClbaQ-mNpjo0VWBPLj-JaasBT7IFb2spkrRbdtpH5LGQm8yALuUuTcpA3Aevgh1vN6CdNwGEQ==]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE0Qxg7Qm9M5O-U39MFTWyFIpx3pNUjRtMx2ROA8eE3ml58mdR6pKfr59eTEhz3F7eMN-HrNxzLoeox2X4D1ytfQJLDgHyOAg38gdbNYf7qkwUQc4w8vIFdR1udqJ6BeTDrxU=]

- PubChem. (n.d.). This compound-2-methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDMTsGNKDzkPkLgVCTGcWpbMjE5T64DDh_24yzp7orQhhH6LOKk-uzETJRyI8IxgEp0lsduqyUB0AOl_JuMci8BjM7OADMhu-BCvOjTzp3ObXSYlZsnkQGjjS_qYdk0x5ixwAqw8xxChlOLe_RiBzLZKZHAVUEQC-m5e8rhCDWMUw72bM=]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqaPNq_Bvnbpt-iIVUKa_M22fKY-PARmC3nizwGejQt1bXPZp1JQF231twXdfHKtEXaFmV7MbTq6fRILzUbW8VGf7uiC7PlXJlK-rXBLkTx1ghflSDyZownE_jZBzxFtvp5_ylBQ==]

- PrepChem.com. (n.d.). Synthesis of N-Dodecyl Imidazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQXXycMBUy294ZH88QdJXxAUsKH9zMC_MRyM1QgkE3lMemwSiS-SX-K3lYq20pTv3E_e0vR9hYzjPiU9H6SO1iiFjl_1xMZbrWgHwv4yK2P5DvvCvgRjPy6D43M2bQc74aKxK7]

- Benchchem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEobtFF4QEqJbS97APi5T4i0a0OvLo0OGBov-KIE58j2mYFlZyKycuMhKZnJqCidfLJ3gieqIm5xnVmnR3Fd1r-8uwOsYX1Nxz1yTeMxNxJMClUGnLx7WBepAPt6eaKdjc972Ga2sUAaY0eZXlPefxEqd_SVonu7Z-zGOTYcnZdPMJmwqjWGaw0xWoZJMdb-bF3PdfST1NMpTsNsJuQELRHkKE4FgQflOOaPar-Q==]

- PubChem. (n.d.). 1-Decylimidazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG10MOaP8WZqxL5SnHHiTszsn5yPkOIc-DeGEEq8pXLd3IqXCQdOVLe_5GVS6RqCm7LawcGINKqZEUfwH42L7SsDuR2Iyx6RykjaUSq8eyd-TlxVGKgZBIHC1mLtcpaVFkero_95GtI8UmRBNo1GSFr6x2OKl_j4i6c]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. rsc.org [rsc.org]

13C NMR analysis of 1-Decyl-1H-imidazole

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-Decyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. As a molecule of interest in the synthesis of ionic liquids and functional materials, a thorough understanding of its structural characterization is paramount. This document, written from the perspective of a Senior Application Scientist, details the fundamental principles, a field-proven experimental protocol, and an in-depth interpretation of the ¹³C NMR spectrum. It is designed to equip researchers with the necessary expertise to confidently acquire and analyze high-quality NMR data for this and related N-alkylated imidazole compounds.

Introduction: The Structural Imperative

This compound is a key building block in synthetic chemistry, particularly in the development of imidazolium-based ionic liquids and functionalized materials.[1] Its molecular structure, consisting of a polar imidazole head and a nonpolar decyl tail, dictates its physicochemical properties. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for confirming the identity and purity of this compound. It provides a unique fingerprint by mapping the carbon skeleton, offering unambiguous evidence of successful N-alkylation and the integrity of both the heterocyclic ring and the alkyl chain. This guide will walk through the process of obtaining and interpreting a clean, high-resolution ¹³C NMR spectrum of this compound.

Fundamentals of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is defined by two distinct regions: the downfield aromatic region for the imidazole ring and the upfield aliphatic region for the decyl chain.

-

The Imidazole Ring: The three carbon atoms of the imidazole ring are sp²-hybridized and are significantly influenced by the electronegativity of the two adjacent nitrogen atoms. This deshielding effect shifts their resonance signals downfield, typically into the 115-140 ppm range.[1] The carbon atom positioned between the two nitrogens (C2) is the most deshielded and thus appears furthest downfield.[1] The other two ring carbons (C4 and C5) appear at slightly higher fields.

-

The Decyl Chain: The ten sp³-hybridized carbons of the decyl chain appear in the upfield region of the spectrum (typically 10-50 ppm). The carbon directly attached to the imidazole nitrogen (C1') is deshielded by the nitrogen and appears around 47 ppm.[2] The terminal methyl group (C10') is the most shielded and appears furthest upfield, typically around 14 ppm.[2] The methylene carbons in the middle of the chain (C3' to C8') are in very similar electronic environments, causing their signals to overlap in a dense cluster around 29 ppm.[2]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is a field-proven method for achieving reliable and reproducible results.

Diagram of the Experimental Workflow

Caption: Experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: The concentration must be sufficient for ¹³C NMR, which has a low natural abundance (1.1%). An appropriate amount ensures a good signal-to-noise ratio in a reasonable time.[3][4]

-

Procedure: Accurately weigh between 20-50 mg of this compound into a small, clean vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can slightly influence chemical shifts.[5]

-

Trustworthiness Check: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[3] This prevents artefacts and poor shimming.

-

-

NMR Instrument Parameters:

-

Rationale: A standard broadband probe tuned to the ¹³C frequency on a spectrometer of at least 75 MHz is recommended to achieve adequate signal dispersion.[5]

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Set up a standard ¹³C experiment with proton decoupling. This collapses ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a single line.

-

Acquire the data over a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).

-

-

-

Data Processing:

-

Procedure:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum so all peaks are positive and symmetrical.

-

Apply a baseline correction to ensure the baseline is flat.

-

Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

-

Spectral Analysis and Data Interpretation

The final processed spectrum provides a clear map of the carbon environment of this compound. The assignment of each peak is based on established chemical shift principles and comparative data from similar structures.

Molecular Structure with Carbon Numbering

Caption: Structure of this compound with carbon numbering.

Table of ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound. The data is compiled from published spectral information.[2]

| Carbon Atom | Chemical Shift (δ) in ppm | Rationale for Assignment |

| C2 | 136.91 | Most downfield signal; carbon is between two electronegative N atoms. |

| C5 | 129.17 | Downfield sp² carbon in the imidazole ring. |

| C4 | 118.65 | Most upfield of the imidazole carbons. |

| C1' | 46.91 | Aliphatic carbon directly bonded to imidazole N, causing deshielding. |

| C2' | 31.75 (Expected) | Methylene carbon beta to the ring. |

| C8' | 31.75 (Expected) | Methylene carbon beta to the terminal methyl group. |

| C3'-C7' | 29.34, 29.29, 28.93 | Overlapping signals for the central methylene groups in the alkyl chain. |

| C9' | 26.41 | Methylene carbon adjacent to the terminal methyl group. |

| C10' | 22.53 | Penultimate carbon in the chain. |

| CH₃ (C11') | 13.97 | Terminal methyl group, most shielded carbon in the molecule. |

Note: Specific assignments for the central methylene carbons (C3'-C7') can be ambiguous without advanced 2D NMR experiments like HSQC or HMBC.

Expert Insights & Trustworthiness

-

Solvent Effects: While CDCl₃ is common, using a different solvent like DMSO-d₆ can slightly alter the chemical shifts due to changes in solute-solvent interactions.[5] When comparing data, it is crucial to use the same solvent or be aware of potential variations.

-

Absence of Tautomerism: Unlike unsubstituted or 2-substituted imidazoles, this compound is N-substituted. This prevents the rapid proton tautomerism that can lead to peak broadening or the complete disappearance of imidazole carbon signals in a solution ¹³C NMR spectrum.[6][7] The sharp, well-defined peaks for C2, C4, and C5 are a key validation point for the 1-substituted structure.

-

Quantitative Analysis: While ¹³C NMR with proton decoupling is generally not quantitative due to the Nuclear Overhauser Effect (NOE), it can be made quantitative with techniques like inverse-gated decoupling. However, for simple structural confirmation, a standard proton-decoupled spectrum is sufficient.

Conclusion

The ¹³C NMR spectrum of this compound provides a definitive and detailed characterization of its carbon framework. By understanding the fundamental principles of chemical shifts and following a robust experimental protocol, researchers can reliably confirm the molecule's identity and purity. The clear distinction between the downfield imidazole signals and the upfield decyl chain signals, along with the specific chemical shift of the C1' carbon, serves as a validated signature for successful N-alkylation. This guide provides the necessary framework for scientists to apply this powerful analytical technique with confidence and precision.

References

- BenchChem. (2025). A Comparative Guide to 13C NMR Characterization of Imidazolium-Based Ionic Liquids.

- Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.

- Petrova, T., Nikolova, R., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.

- Turlej, A., Skolniak, M., & Nowosielski, J. (2019). Spectrum for 1-decyloimidazole was performed using 13 C-NMR [ppm] technique.

- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.

- ResearchGate. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- PubChem. 1-Decylimidazole | C13H24N2 | CID 93164.

- Krim, O., Messali, M., et al. (2018). 13 C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm).

- Dash, A. C., & Nanda, R. K. (1984). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.

- Faivovich, D., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.

- Grasselli, M., et al. (1993).

- University of Ottawa. How to make an NMR sample.

- Iowa State University. NMR Sample Preparation.

- Petrova, T., Nikolova, R., et al. (2021).

Sources

- 1. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

FTIR Spectrum of 1-Decyl-1H-imidazole and its Derivatives: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-Decyl-1H-imidazole, a versatile heterocyclic compound used in organic synthesis and material science.[1] As a molecule comprising a polar imidazole head and a nonpolar ten-carbon alkyl tail, its vibrational spectrum offers a rich field for structural elucidation and quality control. We will dissect the spectrum, assign key vibrational modes, and provide a robust experimental protocol for its characterization.

The Molecular Architecture: Understanding the Vibrational Origins

The FTIR spectrum of this compound is a composite of the vibrational modes originating from its two primary structural components: the aromatic imidazole ring and the saturated decyl chain. Understanding the characteristic vibrations of each part is fundamental to interpreting the full spectrum.

-

The Imidazole Ring: This five-membered aromatic heterocycle contains C=C and C=N double bonds, C-N single bonds, and aromatic C-H bonds. Its vibrations give rise to characteristic stretching and bending modes that are sensitive to substitution and electronic environment.[2]

-

The Decyl Chain: This long alkyl substituent (-C₁₀H₂₁) primarily exhibits C-H stretching and bending vibrations from its methylene (-CH₂) and terminal methyl (-CH₃) groups. These signals are typically strong and well-defined.

Caption: Structural components of this compound.

Deconstructing the FTIR Spectrum: Key Absorption Regions

An FTIR spectrum is typically analyzed by dividing it into distinct regions where specific types of molecular vibrations occur.[3] For this compound, the most informative regions are the C-H stretching region, the double-bond region, and the fingerprint region.

The C-H Stretching Region (3200-2800 cm⁻¹)

This high-frequency region is dominated by C-H stretching vibrations and provides a clear distinction between the aromatic and aliphatic parts of the molecule.

-

Imidazole Ring C-H Stretch (≈3150-3050 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic imidazole ring typically appear at wavenumbers above 3000 cm⁻¹.[2][4] These peaks are often of medium to weak intensity and can sometimes appear as sharp, distinct bands. Their presence confirms the integrity of the heterocyclic ring.

-

Decyl Chain C-H Stretch (≈2960-2850 cm⁻¹): The decyl group produces some of the most intense bands in the spectrum. These correspond to the asymmetric and symmetric stretching of its numerous -CH₂- groups and the terminal -CH₃ group.[4]

-

≈2955 cm⁻¹: Asymmetric C-H stretch of the methyl (-CH₃) group.

-

≈2925 cm⁻¹: Asymmetric C-H stretch of methylene (-CH₂) groups. This is typically the strongest band in the entire spectrum due to the long alkyl chain.

-

≈2870 cm⁻¹: Symmetric C-H stretch of the methyl (-CH₃) group.

-

≈2855 cm⁻¹: Symmetric C-H stretch of methylene (-CH₂) groups.

-

The Double-Bond & Aromatic Region (1650-1450 cm⁻¹)

This region is characteristic of the imidazole ring's skeletal vibrations.

-

C=N and C=C Stretching (≈1600-1480 cm⁻¹): The conjugated double bonds within the imidazole ring give rise to a series of medium-intensity bands. These absorptions are fundamental for confirming the aromatic heterocycle.[2][5] A band around 1509 cm⁻¹ can be attributed to C=C group vibrations in some imidazole derivatives.[6]

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex array of overlapping signals, including C-H bending, C-N stretching, and ring deformation modes. While individual peak assignment can be challenging without computational support, the overall pattern is unique to the molecule, making it a "fingerprint" for identification.[3][7]

-

Alkyl C-H Bending (≈1465 cm⁻¹ and ≈1378 cm⁻¹): A prominent band near 1465 cm⁻¹ arises from the scissoring deformation of the -CH₂- groups. The symmetric bending ("umbrella" mode) of the terminal -CH₃ group is typically observed near 1378 cm⁻¹.

-

Imidazole Ring Vibrations (≈1250-700 cm⁻¹): This area features in-plane and out-of-plane bending of the ring's C-H bonds, as well as stretching of the C-N bonds.[2] For instance, C-N stretching modes in imidazole have been assigned to bands at 1486, 1440, 1367, and 1325 cm⁻¹.[2]

Summary of Vibrational Assignments

The following table summarizes the expected FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Component |

| ≈ 3120 | Aromatic C-H Stretch | Weak to Medium | Imidazole Ring |

| ≈ 2955 | Asymmetric -CH₃ Stretch | Strong | Decyl Chain |

| ≈ 2925 | Asymmetric -CH₂ Stretch | Very Strong | Decyl Chain |

| ≈ 2870 | Symmetric -CH₃ Stretch | Medium | Decyl Chain |

| ≈ 2855 | Symmetric -CH₂ Stretch | Strong | Decyl Chain |

| ≈ 1580 - 1480 | C=N and C=C Ring Stretching | Medium | Imidazole Ring |

| ≈ 1465 | -CH₂- Scissoring (Bending) | Medium to Strong | Decyl Chain |

| ≈ 1378 | -CH₃ Symmetric Bending | Medium | Decyl Chain |

| ≈ 1250 - 1000 | C-N Stretch & In-Plane C-H Bending | Medium to Weak | Imidazole Ring |

| ≈ 850 - 750 | Out-of-Plane C-H Bending | Medium to Strong | Imidazole Ring |

Spectral Signatures of this compound Derivatives

When the parent molecule is modified, new vibrational modes appear, or existing ones shift. This is critical in drug development and synthesis for confirming the successful creation of a derivative.

-

Hydroxylation (-OH): Introduction of a hydroxyl group will produce a very strong, broad absorption band in the 3500-3200 cm⁻¹ region due to O-H stretching.[6]

-

Carbonylation (-C=O): A carbonyl group (e.g., in an amide or ester derivative) will introduce a very strong, sharp peak in the 1750-1650 cm⁻¹ region.[6]

-

Amination (-NH₂): A primary amine will show two medium-intensity peaks (asymmetric and symmetric N-H stretching) around 3400-3300 cm⁻¹.[6]

-

Halogenation (C-X): Carbon-halogen bonds absorb in the lower frequency end of the fingerprint region. For example, a C-Br stretch appears around 928 cm⁻¹.[6]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like this compound due to its minimal sample preparation and ease of use. The following protocol ensures reproducibility and accuracy.

Methodology

-

Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes. This ensures the infrared source and detector are at a constant operating temperature.

-

ATR Crystal Cleaning: This is the most critical step for data quality. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) using a lint-free wipe. The goal is to remove any residue from previous samples. Run a "clean check" scan to ensure no contaminant peaks are present.

-

Background Spectrum Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be mathematically subtracted from the sample spectrum. A good background is essential for a flat baseline.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered to maximize signal. For volatile samples, a cover can be used.

-

Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters are a resolution of 4 cm⁻¹, a spectral range of 4000-600 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: Thoroughly clean the ATR crystal with solvent to prepare it for the next sample. This prevents cross-contamination.

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion

FTIR spectroscopy is a powerful, non-destructive, and rapid technique for the structural verification of this compound and its derivatives. By systematically analyzing the C-H stretching, double-bond, and fingerprint regions, researchers can confirm the presence of the imidazole ring and the decyl chain, verify successful synthetic modifications, and assess sample purity. Adherence to a rigorous experimental protocol is paramount to generating the high-quality, reproducible data required in research and development settings.

References

- Vibrational spectroscopy of imidazolium-based ionic liquids: A combined MD/DFT study. Florida Gulf Coast University.

- Vibrational Spectroscopy of Imidazolium-based Ionic Liquids: A Combined MD/DFT Study. ScienceDirect.

- Revisited vibrational assignments of imidazoliumbased ionic liquids. Wiley Online Library.

- Infrared Spectroscopy of Ionic Liquids Consisting of Imidazolium Cations with Different Alkyl Chain Lengths and Various Halogen or Molecular Anions with and without a Small Amount of Water.

- Revisited vibrational assignments of imidazolium‐based ionic liquids | Request PDF.

- VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics.

- This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. NINGBO INNO PHARMCHEM CO.,LTD.

- How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.

- FTIR Analysis Beginner's Guide: Interpreting Results.

- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Mustansiriyah Journal of Science.

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-Decyl-1H-imidazole

This guide provides a comprehensive technical overview of the molecular structure of 1-Decyl-1H-imidazole, a versatile heterocyclic compound with significant applications in organic synthesis, material science, and as a key research reagent.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural elucidation, physicochemical properties, and synthesis.

Introduction: The Significance of this compound

This compound (CAS No. 33529-02-1) belongs to the N-alkylimidazole family, a class of compounds that have garnered considerable interest due to their utility as precursors to ionic liquids, N-heterocyclic carbenes (NHCs), and as functional surfactants. The unique architecture of this compound, featuring a polar imidazole head and a nonpolar decyl tail, imparts amphiphilic properties that are central to its diverse applications. Understanding its molecular structure in detail is paramount for predicting its reactivity, designing novel derivatives, and optimizing its performance in various chemical systems.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₄N₂ | [1] |

| Molecular Weight | 208.34 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 333.9 °C at 760 mmHg | N/A |

| Density | 0.91 g/cm³ | N/A |

| XLogP3-AA | 4.4 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Topological Polar Surface Area | 17.8 Ų | [1] |

Elucidation of the Molecular Structure

The molecular structure of this compound is defined by a planar, aromatic imidazole ring connected at the N1 position to a flexible, ten-carbon alkyl chain.

Diagram: Molecular Structure of this compound

A 2D representation of the this compound molecule.

While no crystallographic data for this compound is publicly available, the bond lengths and angles of the imidazole ring are expected to be consistent with those of other N-substituted imidazoles. For comparison, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals typical C-N and C=C bond lengths within the imidazole ring.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule, showing distinct signals for the protons on the imidazole ring and the decyl chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.41 | s | 1H | H-2 (imidazole) |

| 7.00 | s | 1H | H-4 (imidazole) |

| 6.86 | s | 1H | H-5 (imidazole) |

| 3.87 | t | 2H | N-CH₂ (decyl) |

| 1.72 | p | 2H | N-CH₂-CH₂ (decyl) |

| 1.2 | m | 14H | -(CH₂)₇- (decyl) |

| 0.83 | t | 3H | -CH₃ (decyl) |

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing evidence for the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 136.91 | C-2 (imidazole) |

| 129.17 | C-4 (imidazole) |

| 118.65 | C-5 (imidazole) |

| 46.91 | N-CH₂ (decyl) |

| 31.7, 29.4, 29.3, 29.2, 28.9, 26.4, 22.5 | -(CH₂)₈- (decyl) |

| 13.97 | -CH₃ (decyl) |

Infrared (IR) Spectroscopy

-

~3100-3150 cm⁻¹: C-H stretching of the imidazole ring.

-

~2850-2960 cm⁻¹: C-H stretching of the decyl alkyl chain.

-

~1500-1650 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.

-

~1000-1200 cm⁻¹: In-plane C-H bending of the imidazole ring.

-

~650-800 cm⁻¹: Out-of-plane C-H bending of the imidazole ring.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 208, corresponding to its molecular weight. The fragmentation pattern is expected to be dominated by the cleavage of the decyl chain. Common fragmentation pathways for N-alkylimidazoles involve the loss of alkyl fragments. A prominent peak would be expected at m/z 81, corresponding to the imidazolylmethyl cation, resulting from the cleavage of the bond between the first and second carbon of the decyl chain. Further fragmentation of the decyl chain would produce a series of peaks separated by 14 mass units (CH₂).

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-alkylation of imidazole with a decyl halide, typically 1-bromodecane, in the presence of a base.

Diagram: Synthetic Pathway to this compound